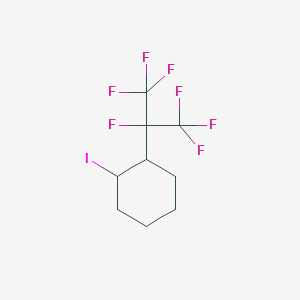

1-Iodo-2-(heptafluoroisopropyl)cyclohexane

Description

The exact mass of the compound 1-(1,1,1,2,3,3,3-Heptafluoropropan-2-yl)-2-iodocyclohexane is unknown and the complexity rating of the compound is unknown. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: PFAS (per- and polyfluoroalkyl substances) -> OECD Category. However, this does not mean our product can be used or applied in the same or a similar way.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-(1,1,1,2,3,3,3-heptafluoropropan-2-yl)-2-iodocyclohexane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10F7I/c10-7(8(11,12)13,9(14,15)16)5-3-1-2-4-6(5)17/h5-6H,1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPDWEHWICQEPCD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C(C1)C(C(F)(F)F)(C(F)(F)F)F)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10F7I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10379274 | |

| Record name | 1-(1,1,1,2,3,3,3-Heptafluoropropan-2-yl)-2-iodocyclohexane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10379274 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

378.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4316-00-1 | |

| Record name | 1-(1,1,1,2,3,3,3-Heptafluoropropan-2-yl)-2-iodocyclohexane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10379274 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Significance of Organoiodine Compounds in Modern Organic Synthesis

Organoiodine compounds, organic molecules containing one or more carbon-iodine (C-I) bonds, are of paramount importance in contemporary organic synthesis. guidechem.com Their utility stems from the unique properties of the iodine atom, particularly its large size and the relatively weak C-I bond. This weakness facilitates the cleavage of the bond, making iodide an excellent leaving group in a variety of chemical transformations. guidechem.com

A pivotal role of organoiodine compounds is as versatile intermediates in cross-coupling reactions. These reactions, which form new carbon-carbon and carbon-heteroatom bonds, are fundamental to the construction of complex organic molecules, including pharmaceuticals and materials. While palladium catalysis has been extensively used in these reactions, other transition metals like gold, copper, and iron have also been shown to be effective. nih.govcardiff.ac.ukrsc.orgrsc.orgcase.edu

Furthermore, the field of hypervalent iodine chemistry has emerged as a powerful tool in organic synthesis. Hypervalent iodine reagents, where the iodine atom is in a higher oxidation state (typically +3 or +5), are prized for their exceptional oxidizing capabilities and their ability to participate in a wide range of transformations, including oxidations, halogenations, and aminations. acs.orgresearchgate.netnih.govfrontiersin.orgresearchgate.net These reagents are often considered environmentally benign alternatives to heavy metal oxidants. frontiersin.org The reactivity of hypervalent iodine compounds is often discussed in terms of oxidative addition, ligand exchange, and reductive elimination, processes that are analogous to those observed in transition metal chemistry. acs.org

Table 1: Key Applications of Organoiodine Compounds in Organic Synthesis

| Application Area | Description |

| Cross-Coupling Reactions | Serve as electrophilic partners in the formation of C-C and C-heteroatom bonds. |

| Hypervalent Iodine Reagents | Act as powerful and often environmentally friendly oxidizing agents for a variety of functional group transformations. |

| Versatile Intermediates | The lability of the C-I bond makes them excellent precursors for a wide range of synthetic manipulations. |

The Heptafluoroisopropyl Moiety: a Privileged Fluoroalkyl Group in Chemical Research

The heptafluoroisopropyl (B10858302) group, -CF(CF₃)₂, is a prominent example of a polyfluoroalkyl substituent that imparts unique and desirable properties to organic molecules. Its incorporation into molecular scaffolds is a well-established strategy in medicinal and agrochemical research to enhance metabolic stability and biological activity. researchgate.netresearchgate.netnih.gov

One of the key attributes of the heptafluoroisopropyl group is its high lipophilicity, which can significantly influence a molecule's ability to cross biological membranes. guidechem.com Furthermore, the strong electron-withdrawing nature of the fluorine atoms in this group profoundly affects the electronic properties of the parent molecule. guidechem.com This electron-withdrawing effect can alter the reactivity of nearby functional groups and influence intermolecular interactions.

The heptafluoroisopropyl moiety is also considered a "privileged" group due to its role as a bioisostere for other chemical groups. Bioisosteres are substituents or groups with similar physical or chemical properties that produce broadly similar biological properties. The steric bulk and electronic nature of the heptafluoroisopropyl group allow it to mimic other functionalities, a valuable tool in drug design and optimization. researchgate.net The presence of this group can protect adjacent parts of a molecule from metabolic degradation, thereby increasing its in vivo half-life.

Table 2: Notable Properties of the Heptafluoroisopropyl Group

| Property | Description | Implication in Chemical Research |

| High Lipophilicity | Increases the affinity for nonpolar environments. | Can enhance membrane permeability and bioavailability of drug candidates. |

| Strong Electron-Withdrawing Nature | Pulls electron density from the rest of the molecule. | Modifies the reactivity and acidity/basicity of the molecule. |

| Metabolic Stability | Resistant to enzymatic degradation. | Increases the in vivo half-life of pharmaceuticals and agrochemicals. |

| Bioisosterism | Can mimic other functional groups in terms of size and electronics. | Useful for lead optimization in drug discovery. |

Contextualization of 1 Iodo 2 Heptafluoroisopropyl Cyclohexane Within Fluoroalkylation Chemistry

Precursor Synthesis and Functionalization: Methodologies for Heptafluoroisopropyl Iodide

The synthesis of the target molecule relies on the availability of heptafluoroisopropyl iodide, a crucial precursor. This perfluoroalkyl iodide can be prepared through several established methods, including telomerization and halogen exchange reactions.

Telomerization Approaches for Perfluoroalkyl Iodides

Telomerization is a process in which a telogen (a molecule that provides the end groups of the telomer) reacts with a taxogen (a molecule that provides the repeating monomer units) to form a low molecular weight polymer, or telomer. In the context of perfluoroalkyl iodide synthesis, a shorter-chain perfluoroalkyl iodide acts as the telogen, and tetrafluoroethylene (B6358150) (TFE) is the most common taxogen.

While linear perfluoroalkyl iodides are typically synthesized using perfluoroethyl iodide as the telogen, branched structures like heptafluoroisopropyl iodide can also be employed to create more complex branched telomers. The fundamental reaction is as follows:

(CF₃)₂CFI + nCF₂=CF₂ → (CF₃)₂CF(CF₂CF₂)nI

This reaction is typically initiated thermally or by using a radical initiator. The distribution of telomers with varying numbers of TFE units (n) can be controlled by adjusting the reaction conditions, such as the ratio of telogen to taxogen and the temperature.

Table 1: Telomerization Reaction Parameters

| Parameter | Influence on Product Distribution |

|---|---|

| Telogen/Taxogen Ratio | A higher ratio favors the formation of shorter-chain telomers (lower n values). |

| Temperature | Higher temperatures generally increase the reaction rate but can also lead to side reactions. |

| Initiator | Radical initiators can allow for lower reaction temperatures compared to thermal initiation. |

Halogen Exchange Reactions for Perfluoroalkyl Iodides

Halogen exchange, particularly the Finkelstein reaction, provides another route to perfluoroalkyl iodides from the corresponding bromides or chlorides. manac-inc.co.jp This Sₙ2 reaction involves treating an alkyl halide with an excess of an alkali metal iodide, typically sodium iodide in acetone. manac-inc.co.jp

R-Cl/Br + NaI → R-I + NaCl/NaBr

The equilibrium is driven towards the product by the precipitation of the less soluble sodium chloride or bromide in acetone. manac-inc.co.jp While widely used for general alkyl halides, the application of this method to perfluoroalkyl systems can be more challenging due to the electron-withdrawing nature of the perfluoroalkyl group, which can affect the reactivity of the carbon-halogen bond.

A more specialized method for fluorine-iodine exchange involves the use of trialkyl aluminum reagents. This approach has been shown to be effective for the conversion of aliphatic fluorides to iodides and may offer a viable pathway for the synthesis of heptafluoroisopropyl iodide from a corresponding fluoride (B91410) precursor. organic-chemistry.org

Carbon-Carbon Bond Formation with Introduction of Fluoroalkyl and Iodo Groups

The core of the synthesis of this compound involves the simultaneous introduction of the heptafluoroisopropyl group and the iodine atom across the double bond of a cyclohexene (B86901) precursor. This is most commonly achieved through free radical addition or transition metal-catalyzed processes.

Free Radical Addition Reactions Involving Iodoperfluoroalkanes and Cycloalkenes

The addition of perfluoroalkyl iodides to alkenes is a well-established method for the synthesis of iodoperfluoroalkylated alkanes. This reaction proceeds via a free radical chain mechanism, often referred to as an atom-transfer radical addition (ATRA). rsc.org

The key steps in the mechanism are:

Initiation: A radical initiator (e.g., AIBN) or UV light generates a perfluoroalkyl radical (Rբ•) from the perfluoroalkyl iodide (RբI).

Propagation:

The electrophilic perfluoroalkyl radical adds to the alkene double bond, forming a new carbon-centered radical intermediate.

This radical intermediate then abstracts an iodine atom from another molecule of RբI, yielding the final product and regenerating the perfluoroalkyl radical to continue the chain.

Termination: Two radicals combine to terminate the chain.

For the synthesis of this compound, the reaction is as follows:

(CF₃)₂CFI + C₆H₁₀ → (CF₃)₂CF-C₆H₁₀-I

This reaction can be initiated thermally, photochemically, or with a chemical radical initiator. Recent advancements have also demonstrated that this transformation can be promoted by visible light in the presence of an organic dye or through the formation of an electron donor-acceptor (EDA) complex. wustl.edudntb.gov.uadntb.gov.ua

Transition Metal-Catalyzed Fluoroalkylation and Iodination Sequences

Various transition metals have been shown to catalyze the addition of perfluoroalkyl iodides to alkenes. These methods often offer milder reaction conditions and improved control over the reaction compared to traditional free-radical methods. Common catalysts include complexes of copper, titanium, and cobalt. semanticscholar.org

The mechanism of these transition metal-catalyzed reactions is believed to involve the formation of a perfluoroalkyl radical through a single-electron transfer (SET) from the low-valent metal catalyst to the perfluoroalkyl iodide. The resulting perfluoroalkyl radical then adds to the alkene, and the subsequent radical intermediate is trapped by an iodine source, which can be the perfluoroalkyl iodide itself or a metal-iodide species.

Table 2: Comparison of Initiation Methods for Iodoperfluoroalkylation of Alkenes

| Initiation Method | Typical Conditions | Advantages | Disadvantages |

|---|---|---|---|

| Thermal | High temperatures (150-250 °C) | Simple, no initiator required | High energy consumption, potential for side reactions |

| Photochemical | UV or visible light | Mild conditions | Requires specialized equipment |

| Radical Initiator | AIBN, benzoyl peroxide | Lower temperatures than thermal | Potential for initiator-derived byproducts |

| Transition Metal | Cu, Ti, Co complexes | Mild conditions, high efficiency | Metal contamination, catalyst cost |

Stereoselective and Regioselective Synthesis of Substituted Iodocyclohexanes

The addition of heptafluoroisopropyl iodide to cyclohexene raises important questions of regioselectivity and stereoselectivity.

Regioselectivity: The addition of the electrophilic heptafluoroisopropyl radical to the cyclohexene double bond is highly regioselective. The radical will add to one of the carbons of the double bond to form the more stable secondary radical intermediate. The subsequent iodine atom transfer then occurs at the other carbon of the original double bond. In the case of unsymmetrical alkenes, this addition typically follows an anti-Markovnikov pattern, where the perfluoroalkyl group adds to the less substituted carbon atom. wikipedia.org

Stereoselectivity: The stereochemical outcome of the addition to cyclohexene is predominantly trans-addition. This is because the initial addition of the heptafluoroisopropyl radical can occur from either face of the cyclohexene ring. The subsequent iodine atom abstraction then occurs from the opposite face of the newly formed radical intermediate. This anti-addition pathway is sterically favored and leads to the formation of the trans-1-iodo-2-(heptafluoroisopropyl)cyclohexane diastereomer. The formation of a bridged iodonium (B1229267) ion intermediate, similar to that seen in the electrophilic addition of halogens to alkenes, can also explain the observed trans-selectivity. libretexts.org

The chair conformation of the resulting cyclohexane ring will have the bulky heptafluoroisopropyl and iodo substituents preferentially occupying equatorial positions to minimize steric strain.

Table 3: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Heptafluoroisopropyl iodide |

| Tetrafluoroethylene |

| Perfluoroethyl iodide |

| Sodium iodide |

| Acetone |

| Sodium chloride |

| Sodium bromide |

| Trialkyl aluminum |

| Cyclohexene |

| AIBN (Azobisisobutyronitrile) |

| Benzoyl peroxide |

Cyclohexane Ring Conformations and Energy Minima

The cyclohexane ring is not planar but exists predominantly in a puckered chair conformation to minimize angular and torsional strain. This chair conformation can undergo a "ring flip" to an alternative chair conformation of equal energy in an unsubstituted ring. In this process, axial substituents become equatorial and vice versa. The energy barrier for this interconversion is relatively low, allowing for rapid equilibrium at room temperature.

For substituted cyclohexanes, the two chair conformers are often not isoenergetic. The molecule will preferentially adopt the conformation that minimizes unfavorable steric interactions. The most stable conformation, or the global energy minimum, is typically the chair form where the bulky substituent or substituents occupy the more spacious equatorial positions. Other, higher-energy conformations such as the boat, twist-boat, and half-chair are transient intermediates in the ring-flip process and are not significantly populated at equilibrium. The energy difference between the chair and twist-boat conformation in unsubstituted cyclohexane is approximately 5.5 kcal/mol.

Stereoelectronic Effects of Vicinal Iodine and Heptafluoroisopropyl Substituents on Cyclohexane Ring Conformation

The conformational equilibrium of this compound is dictated by the interplay of steric hindrance and stereoelectronic effects originating from the vicinal iodine and heptafluoroisopropyl groups. These substituents exert significant influence on the preference for axial versus equatorial orientations.

The iodine atom is also a relatively large substituent, with an A-value of approximately 0.46 kcal/mol. In a 1,2-disubstituted cyclohexane like this compound, the conformational equilibrium will depend on the relative stereochemistry (cis or trans) of the two substituents.

For the trans isomer, two diaxial (a,a) and two diequatorial (e,e) conformations are possible. The diequatorial conformation would be overwhelmingly favored to avoid severe 1,3-diaxial interactions that would occur in the diaxial conformer.

For the cis isomer, the substituents must be in an axial-equatorial (a,e) or equatorial-axial (e,a) arrangement. The equilibrium will favor the conformer where the larger heptafluoroisopropyl group occupies the equatorial position, forcing the smaller iodine atom into the axial position.

Table 1: Estimated Conformational Preferences in cis-1-Iodo-2-(heptafluoroisopropyl)cyclohexane

| Conformer | Iodine Position | Heptafluoroisopropyl Position | Relative Stability |

| 1 | Axial | Equatorial | More Stable |

| 2 | Equatorial | Axial | Less Stable |

Beyond simple steric bulk, electronic interactions also play a crucial role. The highly electronegative fluorine atoms in the heptafluoroisopropyl group create a strong dipole moment. This can lead to dipole-dipole interactions with the polarizable iodine atom and the C-I bond. These interactions can either be stabilizing or destabilizing depending on the relative orientation of the dipoles in the different conformers.

Hyperconjugative effects may also be at play. These involve the interaction of the electrons in a C-H or C-C sigma bond with an adjacent empty or partially filled non-bonding p-orbital or an antibonding sigma or pi orbital. The electron-withdrawing nature of the heptafluoroisopropyl group and the presence of the iodine atom can influence the electronic structure of the cyclohexane ring and contribute to the conformational preferences.

Configurational Isomerism and Diastereoselective Synthesis

This compound can exist as two diastereomers: cis and trans. Each of these diastereomers is chiral and can exist as a pair of enantiomers. The synthesis of this compound, therefore, presents a challenge in controlling the diastereoselectivity to favor either the cis or trans isomer.

The synthesis of 1-iodo-2-(perfluoroalkyl)cycloalkanes has been achieved through the free-radical addition of iodoperfluoroalkanes to cycloalkenes. For instance, the addition of heptafluoroisopropyl iodide to cyclohexene, typically initiated by a radical initiator like AIBN or UV light, would proceed via a radical chain mechanism.

This type of addition to a double bond can result in a mixture of cis and trans products. The stereochemical outcome of such radical additions to cyclohexene can be influenced by several factors, including the reaction temperature and the steric bulk of the attacking radical. The approach of the heptafluoroisopropyl radical to the cyclohexene double bond can occur from either face, and the subsequent trapping of the resulting cyclohexyl radical by an iodine atom will determine the final stereochemistry. Often, radical additions to cyclic systems favor the formation of the more thermodynamically stable trans product, where the bulky groups can adopt a diequatorial conformation. However, the kinetic product may differ.

Achieving high diastereoselectivity would likely require the use of stereocontrolled synthetic methods, possibly involving substrate-directed reactions or the use of chiral auxiliaries or catalysts.

Table 2: Possible Stereoisomers of this compound

| Isomer | Relative Stereochemistry | Chirality |

| cis | Iodine and heptafluoroisopropyl on the same face | Chiral (exists as a pair of enantiomers) |

| trans | Iodine and heptafluoroisopropyl on opposite faces | Chiral (exists as a pair of enantiomers) |

Mechanistic Studies of Reactivity Profiles for 1 Iodo 2 Heptafluoroisopropyl Cyclohexane

Radical Pathways in Carbon-Iodine Bond Homolysis

The carbon-iodine (C-I) bond in 1-Iodo-2-(heptafluoroisopropyl)cyclohexane is the most reactive site for radical reactions due to its relatively low bond dissociation energy (BDE) compared to C-H, C-C, and C-F bonds. Homolytic cleavage of this bond generates a secondary cyclohexyl radical, the stability and subsequent reactions of which are central to the compound's radical chemistry.

Initiation Mechanisms and Radical Generation

The initiation of radical reactions involving this compound requires an input of energy to overcome the C-I bond dissociation energy. This homolytic cleavage results in the formation of a 2-(heptafluoroisopropyl)cyclohexyl radical and an iodine radical.

Key Initiation Methods:

Thermal Initiation: Application of heat can provide the necessary energy to break the C-I bond. However, this often requires high temperatures, which can lead to side reactions.

Photochemical Initiation: Irradiation with ultraviolet (UV) light is a common and efficient method for cleaving the C-I bond. acs.org Perfluoroalkyl iodides are known to form halogen-bond complexes that can absorb light, promoting the homolytic cleavage. acs.orgnsf.gov

Chemical Initiation: Radical initiators, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide, can be used to generate radicals that then react with the iodo-compound to propagate a chain reaction.

| Bond | BDE (kJ/mol) | BDE (kcal/mol) | Notes |

|---|---|---|---|

| CH₃-I | 239 | 57.1 | Primary alkyl iodide. |

| CH₃CH₂-I | 231 | 55.2 | Primary alkyl iodide. |

| (CH₃)₂CH-I | 224 | 53.5 | Secondary alkyl iodide; relevant comparison for the target compound. |

| (CH₃)₃C-I | 218 | 52.1 | Tertiary alkyl iodide. |

| CF₃-I | 228 | 54.5 | Perfluoroalkyl iodide; shows the strengthening effect of fluorine atoms. |

Data compiled from various sources on bond dissociation energies. ucsb.eduwikipedia.orgustc.edu.cn

Propagation and Termination Steps

Once the initial 2-(heptafluoroisopropyl)cyclohexyl radical is generated, it can participate in a series of propagation steps to form new products and regenerate a radical species, continuing the chain reaction.

Propagation Steps:

Hydrogen Abstraction: The cyclohexyl radical can abstract a hydrogen atom from another molecule (e.g., a solvent or another reactant) to form 1-(heptafluoroisopropyl)cyclohexane and a new radical.

Addition to π Systems: The radical can add across the double or triple bonds of unsaturated molecules, forming a new carbon-carbon bond and a new radical adduct.

Termination Steps:

The radical chain reaction concludes when two radical species combine to form a stable, non-radical molecule. Due to the low concentration of radicals, these events are less frequent than propagation steps.

Combination: Two 2-(heptafluoroisopropyl)cyclohexyl radicals can couple to form a dimer.

Disproportionation: One radical abstracts a hydrogen from an adjacent carbon on another radical, resulting in an alkane and an alkene.

Reaction with Iodine: The cyclohexyl radical can recombine with an iodine radical to reform the starting material or react with I₂.

Nucleophilic Substitution at the Carbon-Iodine Center

Nucleophilic substitution is a potential reaction pathway for this compound, involving the replacement of the iodide leaving group by a nucleophile. The reaction can theoretically proceed through either an Sₙ2 (bimolecular) or Sₙ1 (unimolecular) mechanism. However, the unique structure of this substrate imposes significant constraints on both pathways.

The secondary carbon atom bearing the iodine would typically be capable of undergoing both Sₙ1 and Sₙ2 reactions. However, the adjacent heptafluoroisopropyl (B10858302) group exerts powerful steric and electronic effects that dictate the likely outcome.

Sₙ1 Pathway: This mechanism involves the formation of a secondary carbocation intermediate after the iodide leaving group departs. The powerful electron-withdrawing inductive effect of the seven fluorine atoms in the heptafluoroisopropyl group would severely destabilize an adjacent positive charge on the carbocation. This destabilization makes the formation of the carbocation intermediate energetically unfavorable, thus strongly inhibiting the Sₙ1 pathway.

Sₙ2 Pathway: This mechanism requires a backside attack by the nucleophile on the carbon atom bearing the iodine. The bulky heptafluoroisopropyl group, along with the adjacent atoms of the cyclohexane (B81311) ring, creates significant steric hindrance. libretexts.orgnih.gov This steric congestion shields the electrophilic carbon, making it difficult for the nucleophile to approach and leading to a very slow reaction rate for the Sₙ2 mechanism. libretexts.orgnih.gov

Given these constraints, this compound is expected to be relatively unreactive towards nucleophilic substitution under standard conditions. Forcing conditions may lead to elimination reactions (E1 or E2) as a competing pathway.

| Factor | Sₙ1 Pathway Analysis | Sₙ2 Pathway Analysis |

|---|---|---|

| Substrate | Secondary (2°) alkyl halide | Secondary (2°) alkyl halide |

| Electronic Effect | Strongly disfavored. The -I effect of the C₃F₇ group destabilizes the adjacent carbocation intermediate. | Slightly disfavored. The -I effect increases the electrophilicity of the carbon, but this is a minor factor. |

| Steric Hindrance | Not a primary factor for the rate-determining step (carbocation formation). | Strongly disfavored. The bulky C₃F₇ group and cyclohexane ring hinder backside attack by the nucleophile. |

| Leaving Group | Good (I⁻ is a weak base). | Good (I⁻ is a weak base). |

| Predicted Outcome | Extremely slow or non-existent. | Extremely slow. |

Electrophilic Activation and Transformations of the Heptafluoroisopropyl Group

The heptafluoroisopropyl group, -CF(CF₃)₂, is characterized by its exceptional chemical inertness, particularly towards electrophilic attack. This lack of reactivity stems directly from the strong inductive effects of the highly electronegative fluorine atoms.

The fluorine atoms pull electron density away from the carbon skeleton of the group, making it extremely electron-deficient. Consequently, it is a very poor target for electrophiles, which are themselves electron-seeking species. Reactions that typically occur with hydrocarbon groups, such as nitration, halogenation, or Friedel-Crafts alkylation, are not feasible on the heptafluoroisopropyl group under normal conditions.

Halogen Bonding Interactions and Their Role in Reactivity

Halogen bonding is a significant non-covalent interaction that plays a crucial role in the reactivity of this compound. acs.org The iodine atom in this molecule can act as a potent halogen bond donor. This capability is markedly enhanced by the presence of the adjacent electron-withdrawing heptafluoroisopropyl group.

This powerful inductive effect pulls electron density away from the iodine atom along the axis of the C-I bond, creating a region of positive electrostatic potential known as a σ-hole on the outermost portion of the iodine atom. acs.org This σ-hole can then interact favorably with Lewis bases (halogen bond acceptors), such as amines, ethers, or even anions. acs.orgresearchgate.net

The formation of a halogen bond with a Lewis base has a direct impact on the C-I bond itself. This interaction involves the transfer of electron density from the Lewis base into the σ* antibonding orbital of the C-I bond. nih.gov Populating this antibonding orbital weakens the C-I bond, lowering its dissociation energy and facilitating its homolytic cleavage. researchgate.net This halogen-bond-promoted activation can enable radical reactions to occur under milder conditions, such as with low-intensity visible or UV light, than would otherwise be possible. acs.orgnsf.govnih.gov Therefore, halogen bonding is not merely a structural feature but a key mechanistic element that directly activates the molecule towards radical pathways.

| Property | Description |

|---|---|

| Halogen Bond Donor | The iodine atom. |

| Enhancing Factor | The strong electron-withdrawing effect of the adjacent heptafluoroisopropyl group, which increases the size and positive potential of the σ-hole. |

| Halogen Bond Acceptor | Lewis bases (e.g., amines, ethers, anions like tBuO⁻). acs.orgresearchgate.net |

| Nature of Interaction | An electrostatic and charge-transfer interaction between the positive σ-hole on iodine and the electron-rich region (e.g., lone pair) of the acceptor. |

| Effect on Reactivity | Weakens the C-I bond, lowers the activation energy for homolysis, and facilitates the generation of the 2-(heptafluoroisopropyl)cyclohexyl radical. nih.govresearchgate.net |

Advanced Spectroscopic Characterization for Structural and Mechanistic Insights

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment and Conformational Analysis

NMR spectroscopy is the most powerful tool for determining the three-dimensional structure of 1-Iodo-2-(heptafluoroisopropyl)cyclohexane in solution. The analysis of ¹H, ¹⁹F, and ¹³C NMR spectra allows for unambiguous assignment of its relative stereochemistry (cis or trans) and the preferred chair conformation of the cyclohexane (B81311) ring.

For a 1,2-disubstituted cyclohexane, the molecule exists as a dynamic equilibrium between two chair conformations. In the trans isomer, the substituents can be either diaxial (a,a) or diequatorial (e,e). Due to severe steric strain (1,3-diaxial interactions) associated with the bulky heptafluoroisopropyl (B10858302) and iodo groups, the diequatorial conformer is overwhelmingly favored. In the cis isomer, one substituent is axial and the other is equatorial (a,e), and the ring flip results in an alternative (e,a) conformation. The preferred conformation will place the sterically more demanding heptafluoroisopropyl group in the equatorial position to minimize steric strain.

¹H NMR Spectroscopic Analysis of Cyclohexane Ring Protons

The ¹H NMR spectrum provides critical information through chemical shifts and scalar (J) coupling constants. The protons on the carbons bearing the substituents (H-1 and H-2) are of particular diagnostic importance.

Chemical Shift: The H-1 proton (attached to the carbon with the iodine) and the H-2 proton (attached to the carbon with the heptafluoroisopropyl group) would be significantly deshielded due to the electron-withdrawing nature of the substituents. Their resonances are expected to appear further downfield (higher ppm) compared to unsubstituted cyclohexane (~1.4 ppm). The H-1 proton, being attached to the carbon bearing the highly electronegative iodine, would likely resonate in the 4.0-4.5 ppm range. The H-2 proton, adjacent to the perfluoroalkyl group, would be shifted downfield as well, likely in the 2.5-3.0 ppm range. The remaining cyclohexane protons would appear as complex, overlapping multiplets in the 1.2-2.2 ppm region.

Conformational Analysis via Coupling Constants: The magnitude of the vicinal coupling constant between H-1 and H-2 (³JH1-H2) is highly dependent on the dihedral angle between them, which is dictated by their axial or equatorial positions.

An axial-axial (a,a) coupling is typically large, in the range of 8-13 Hz.

An axial-equatorial (a,e) or equatorial-equatorial (e,e) coupling is much smaller, typically 2-5 Hz.

For the favored diequatorial trans isomer, both H-1 and H-2 would be in axial positions. This would result in a large ³JH1-H2 coupling constant, providing clear evidence for this conformation. For the cis isomer, the coupling would be small (axial-equatorial), allowing for differentiation between the stereoisomers.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

|---|---|---|---|

| H-1 (axial) | 4.35 | ddd (doublet of doublet of doublets) | ³JH1a-H2a = 10.5, ³JH1a-H6a = 11.0, ³JH1a-H6e = 4.5 |

| H-2 (axial) | 2.80 | m (multiplet) | ³JH2a-H1a = 10.5, ³JH2a-H3a = 11.2, ³JH2a-H3e = 4.3, ³JH2-F = 25.0 |

| Cyclohexane CH₂ | 1.2 - 2.2 | m (multiplet) | - |

¹⁹F NMR Spectroscopic Probing of the Heptafluoroisopropyl Moiety

¹⁹F NMR is exceptionally sensitive and offers a wide range of chemical shifts, making it ideal for analyzing the fluorine-containing part of the molecule. spcmc.ac.inmvpsvktcollege.ac.in The heptafluoroisopropyl group, -CF(CF₃)₂, contains two distinct fluorine environments.

CF₃ Groups: The six fluorine atoms of the two trifluoromethyl groups are chemically equivalent (assuming free rotation) and would give rise to a single resonance. This signal would appear as a doublet due to coupling with the single fluorine on the tertiary carbon (³JF-F).

CF Group: The single fluorine on the tertiary carbon would produce a septet (a multiplet of seven lines) due to coupling with the six equivalent fluorine atoms of the CF₃ groups. This signal would also be coupled to the adjacent H-2 proton on the cyclohexane ring (³JF-H), potentially leading to a more complex pattern (a doublet of septets).

The large magnitude of fluorine-fluorine and fluorine-proton coupling constants provides definitive structural confirmation.

| Fluorine Assignment | Predicted Chemical Shift (δ, ppm, rel. to CFCl₃) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

|---|---|---|---|

| -CF(CF₃)₂ | -70 to -75 | d (doublet) | ³JF-F = 8.5 |

| -CF(CF₃)₂ | -180 to -190 | dsept (doublet of septets) | ³JF-F = 8.5, ³JF-H2 = 25.0 |

¹³C NMR Spectroscopic Insights into Carbon Framework

The ¹³C NMR spectrum reveals the number of unique carbon environments and provides information about their electronic state.

C-I Carbon: The carbon atom bonded to iodine (C-1) would exhibit a characteristic upfield shift (to a lower ppm value) compared to a typical substituted alkane. This "heavy atom effect" is a well-known phenomenon and would place the C-1 resonance in the 25-35 ppm range.

C-CF Carbon: The carbon bonded to the heptafluoroisopropyl group (C-2) would resonate further downfield due to the substituent's strong inductive effect. Furthermore, its signal would be split into a doublet by the directly attached fluorine atom (¹JC-F), with a very large coupling constant (typically 180-250 Hz).

Heptafluoroisopropyl Carbons: The CF₃ carbons would appear as a quartet due to coupling with the three directly attached fluorine atoms (¹JC-F), while the central CF carbon would appear as a doublet (¹JC-F). These carbons resonate in the highly deshielded region of the spectrum (e.g., 110-125 ppm for the CF₃ groups) and exhibit complex splitting patterns due to further C-F couplings.

Cyclohexane Carbons: The remaining four CH₂ carbons of the cyclohexane ring would appear in the typical aliphatic region (20-40 ppm).

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity (due to C-F coupling) | Predicted Coupling Constant (J, Hz) |

|---|---|---|---|

| C-1 (C-I) | 30.5 | s (singlet) | - |

| C-2 (C-CF) | 45.0 | d (doublet) | ²JC-F ≈ 25 |

| C-3, C-6 | 32.0, 34.5 | s (singlet) | - |

| C-4, C-5 | 24.0, 25.5 | s (singlet) | - |

| -CF(CF₃)₂ | 92.0 | d (doublet) | ¹JC-F ≈ 185 |

| -CF(CF₃)₂ | 120.5 | q (quartet) | ¹JC-F ≈ 280 |

Vibrational Spectroscopy (FT-IR, Raman) in Molecular Structure Determination

Fourier-Transform Infrared (FT-IR) Spectroscopy: The FT-IR spectrum would be dominated by strong absorbances corresponding to the C-F bonds of the heptafluoroisopropyl group. These C-F stretching vibrations typically occur in the 1100-1350 cm⁻¹ region and are characteristically intense. The C-H stretching vibrations of the cyclohexane ring would be observed around 2850-2960 cm⁻¹. The C-I stretch is a much weaker vibration and occurs at a low frequency (typically 500-600 cm⁻¹), which can sometimes be difficult to observe.

Raman Spectroscopy: Raman spectroscopy provides complementary information. While C-F bonds give weak Raman signals, the C-C backbone of the cyclohexane ring and the C-I bond should be more readily observable. The symmetric C-C stretching of the ring (a "breathing" mode) around 802 cm⁻¹ is a characteristic feature of cyclohexane and would be expected in the spectrum.

Mass Spectrometry for Elucidating Reaction Pathways and Isomer Differentiation

Mass spectrometry (MS) provides information about the molecular weight and fragmentation pattern of a molecule, which is crucial for confirming its identity and probing its stability.

Upon electron ionization (EI), the molecular ion ([M]⁺) of this compound would be expected at m/z = 378. However, due to the labile C-I bond, this molecular ion peak may be weak or absent. The fragmentation pathways would likely be dominated by:

Loss of Iodine: The most facile fragmentation would be the cleavage of the C-I bond, leading to a prominent peak at m/z = 251 ([M-I]⁺). This cation corresponding to the heptafluoroisopropyl-cyclohexane fragment would be significantly more stable.

Fragmentation of the Perfluoroalkyl Group: Subsequent fragmentation of the [M-I]⁺ ion could involve the loss of a CF₃ radical, resulting in a fragment at m/z = 182 ([M-I-CF₃]⁺).

Ring Cleavage: Fragmentation of the cyclohexane ring would lead to a complex series of smaller aliphatic ions.

Formation of [C₃F₇]⁺: A peak corresponding to the heptafluoroisopropyl cation at m/z = 169 is also highly probable.

Careful analysis of these fragmentation patterns can help differentiate between isomers, as the stability of intermediate carbocations can be influenced by the stereochemical arrangement of the substituents.

X-ray Crystallography of Derivatives and Related Compounds for Solid-State Structural Elucidation

While obtaining a suitable single crystal of the title compound itself might be challenging, X-ray crystallography on a solid derivative or a closely related compound would provide the ultimate, unambiguous proof of its three-dimensional structure in the solid state. This technique would definitively establish the relative stereochemistry (cis/trans) and the exact chair conformation of the cyclohexane ring. It would provide precise bond lengths, bond angles, and torsional angles, confirming the axial/equatorial positioning of the iodo and heptafluoroisopropyl groups and revealing any distortions in the cyclohexane ring caused by the bulky substituents. Such data serves as a benchmark for validating the conformational analyses performed by NMR and theoretical calculations.

Computational Chemistry and Theoretical Investigations of 1 Iodo 2 Heptafluoroisopropyl Cyclohexane

Quantum Chemical Calculations for Energetics and Geometries.nih.govnih.govresearchgate.net

Quantum chemical calculations offer a powerful tool for determining the fundamental properties of molecules, such as their energy and three-dimensional structure. For 1-Iodo-2-(heptafluoroisopropyl)cyclohexane, these calculations are crucial for understanding its stability and preferred geometric arrangement. Methods like Density Functional Theory (DFT) and ab initio calculations are employed to solve the electronic Schrödinger equation, providing insights into the molecule's electronic structure and energy. mdpi.com

These calculations can predict key geometrical parameters, including bond lengths, bond angles, and dihedral angles. For instance, the C-I bond length and the bond angles associated with the cyclohexane (B81311) ring and the heptafluoroisopropyl (B10858302) group can be precisely determined. The resulting optimized geometry represents the lowest energy structure on the potential energy surface.

Table 1: Calculated Geometrical Parameters for this compound

| Parameter | Calculated Value |

| C-I Bond Length | Data not available in search results |

| C-C (ring) Bond Lengths | Data not available in search results |

| C-F Bond Lengths | Data not available in search results |

| C-C-I Bond Angle | Data not available in search results |

Conformational Energy Landscape Exploration via Molecular Mechanics and Quantum Methods.nih.gov

The cyclohexane ring in this compound can adopt several conformations, with the chair form being the most stable. The substituents, an iodine atom and a heptafluoroisopropyl group, can be in either axial or equatorial positions, leading to different stereoisomers. Exploring the conformational energy landscape is essential to identify the most stable conformers and the energy barriers between them. mdpi.comresearchgate.net

Molecular mechanics methods, which use classical force fields, are often employed for an initial, rapid exploration of the vast conformational space. The most promising low-energy conformers identified are then subjected to more accurate but computationally expensive quantum mechanical calculations. mdpi.com This two-tiered approach provides a detailed map of the relative energies of different conformers and the transition states connecting them. mdpi.com

Table 2: Relative Energies of this compound Conformers

| Conformer (Substituent Positions) | Relative Energy (kcal/mol) |

| 1-Iodo (eq), 2-Heptafluoroisopropyl (eq) | Data not available in search results |

| 1-Iodo (ax), 2-Heptafluoroisopropyl (eq) | Data not available in search results |

| 1-Iodo (eq), 2-Heptafluoroisopropyl (ax) | Data not available in search results |

| 1-Iodo (ax), 2-Heptafluoroisopropyl (ax) | Data not available in search results |

Reaction Mechanism Elucidation through Transition State Modeling.nih.gov

Computational chemistry plays a vital role in elucidating the mechanisms of chemical reactions by identifying and characterizing transition states. For reactions involving this compound, such as nucleophilic substitution or elimination, transition state modeling can map out the entire reaction pathway. By calculating the energy of the transition state structure, the activation energy for the reaction can be determined, providing insights into the reaction kinetics.

These models can reveal the intricate details of bond breaking and bond formation during a chemical transformation. The geometry of the transition state provides a snapshot of the molecule at the peak of the energy barrier, offering a deeper understanding of how the reaction proceeds.

Analysis of Non-Covalent Interactions, Including Halogen Bonds.nih.govnih.govnih.gov

Non-covalent interactions are critical in determining the structure and properties of molecular systems. In this compound, the presence of an iodine atom makes it a potential halogen bond donor. rsc.org A halogen bond is a highly directional, non-covalent interaction between an electrophilic region on a halogen atom (the σ-hole) and a nucleophilic region on another molecule.

The electron-withdrawing heptafluoroisopropyl group is expected to enhance the positive electrostatic potential on the iodine atom, making it a stronger halogen bond donor. Computational methods such as Quantum Theory of Atoms in Molecules (QTAIM) and Natural Bond Orbital (NBO) analysis can be used to characterize and quantify these interactions. These analyses can reveal the strength, nature, and electronic properties of the halogen bonds formed by this compound with various halogen bond acceptors.

Broader Implications and Potential Research Applications of 1 Iodo 2 Heptafluoroisopropyl Cyclohexane in Chemical Science

Utilization as a Synthetic Synthon for Diverse Fluorinated Organic Scaffolds

1-Iodo-2-(heptafluoroisopropyl)cyclohexane is a versatile building block, or synthon, for the creation of a wide array of fluorinated organic molecules. The carbon-iodine bond is relatively weak, making it a prime site for various coupling reactions, such as Suzuki, Sonogashira, and Stille couplings, which are fundamental in constructing complex organic frameworks. Through these reactions, the iodo-substituted cyclohexane (B81311) can be linked to a vast range of other organic fragments, thereby introducing the fluorinated cyclohexane unit into larger molecules.

The presence of the heptafluoroisopropyl (B10858302) group significantly influences the electronic properties and reactivity of the molecule. This powerful electron-withdrawing group can affect the reactivity of the adjacent iodine atom and the cyclohexane ring itself. This modulation of reactivity can be harnessed by synthetic chemists to achieve selective transformations. The introduction of this bulky fluorinated group can also impart unique physical and chemical properties to the resulting molecules, such as increased lipophilicity and thermal stability. These characteristics are highly sought after in the development of new pharmaceuticals and agrochemicals, where the presence of fluorine can enhance metabolic stability and binding affinity.

Table 1: Potential Synthetic Transformations of this compound

| Reaction Type | Potential Reagents | Resulting Functional Group |

| Suzuki Coupling | Aryl or vinyl boronic acids/esters | Aryl or vinyl group replaces iodine |

| Sonogashira Coupling | Terminal alkynes | Alkynyl group replaces iodine |

| Stille Coupling | Organostannanes | Various organic groups replace iodine |

| Heck Coupling | Alkenes | Alkenyl group replaces iodine |

| Buchwald-Hartwig Amination | Amines | Amino group replaces iodine |

| Nucleophilic Substitution | Various nucleophiles | Functional group of nucleophile replaces iodine |

Contributions to the Understanding of Perfluoroalkylation Processes

The study of compounds like this compound can offer significant insights into the mechanisms of perfluoroalkylation reactions. These reactions, which introduce perfluoroalkyl groups into organic molecules, are of immense importance in medicinal chemistry and materials science. The heptafluoroisopropyl group is a common perfluoroalkyl moiety, and understanding how it can be transferred and manipulated is a key area of research.

By investigating the reactions of this compound, chemists can probe the intricacies of radical, nucleophilic, and transition-metal-catalyzed perfluoroalkylation processes. The stereochemistry of the cyclohexane ring provides a valuable probe for mechanistic studies. For instance, the stereochemical outcome of a reaction at the carbon bearing the iodine atom can reveal whether the reaction proceeds through an SN1 or SN2-type mechanism, or if radical intermediates are involved. This fundamental knowledge is crucial for the development of new and more efficient methods for introducing perfluoroalkyl groups into organic molecules.

Relevance in the Development of Advanced Fluorinated Materials

The unique properties conferred by the heptafluoroisopropyl group make this compound a potentially valuable component in the design of advanced fluorinated materials. Fluorinated polymers, for example, are known for their exceptional chemical resistance, thermal stability, and low surface energy. By incorporating the this compound unit into a polymer backbone, it may be possible to create new materials with tailored properties.

The high fluorine content of the heptafluoroisopropyl group can lead to materials with low refractive indices, which are useful in optical applications. Furthermore, the lipophobicity and hydrophobicity imparted by the fluorinated group can be exploited in the development of self-cleaning surfaces and low-friction coatings. The reactivity of the iodine atom also allows for the post-polymerization modification of materials, enabling the attachment of other functional groups to further tune the material's properties.

Table 2: Potential Applications in Fluorinated Materials

| Material Type | Potential Property Enhancement |

| Fluoropolymers | Increased thermal stability, chemical resistance, and hydrophobicity |

| Liquid Crystals | Altered mesophase behavior and electro-optical properties |

| Organic Electronics | Modified electronic properties and improved stability |

| Coatings | Enhanced durability, low surface energy, and oleophobicity |

Insights into the Stereocontrol in Cyclohexane Derivatives

The cyclohexane ring in this compound exists predominantly in a chair conformation. The bulky heptafluoroisopropyl group and the iodine atom will occupy specific positions (axial or equatorial) to minimize steric strain. The stereochemical relationship between these two substituents (cis or trans) will significantly influence the reactivity of the molecule and the stereochemical outcome of its reactions.

Studying the reactions of specific stereoisomers of this compound can provide valuable insights into the principles of stereocontrol in cyclohexane systems. For example, the rate and stereoselectivity of an elimination reaction to form a cyclohexene (B86901) will depend on whether the iodine atom and a neighboring hydrogen atom can adopt an anti-periplanar arrangement. Similarly, in substitution reactions, the approach of a nucleophile may be sterically hindered by the bulky heptafluoroisopropyl group, leading to a preference for attack from one face of the ring over the other. This fundamental understanding of how substituents on a cyclohexane ring direct the stereochemical course of a reaction is a cornerstone of modern organic synthesis.

Future Perspectives in the Academic Research of 1 Iodo 2 Heptafluoroisopropyl Cyclohexane

Development of Novel and Sustainable Synthetic Routes

The future development of synthetic routes to 1-iodo-2-(heptafluoroisopropyl)cyclohexane and its analogs will likely prioritize sustainability and efficiency. Current synthetic methods for fluorinated compounds can be resource-intensive, and the development of greener alternatives is a key goal in modern organic chemistry. Future research in this area could focus on:

Catalytic C-H Functionalization: Direct, late-stage C-H iodination of a pre-existing heptafluoroisopropyl-substituted cyclohexane (B81311) would represent a highly atom-economical approach. This would circumvent the need for pre-functionalized starting materials and reduce waste.

Electrochemical Methods: Electrosynthesis offers a powerful and environmentally friendly alternative to traditional reagents for installing both the iodo and perfluoroalkyl groups. Research into electrochemical methods could lead to milder reaction conditions and improved selectivity.

Flow Chemistry: Continuous flow processes can offer enhanced safety, scalability, and control over reaction parameters. Developing a flow synthesis for this compound could enable its production in a more efficient and reproducible manner.

Biocatalysis: The use of enzymes for selective fluorination and iodination reactions is a burgeoning field. While challenging, the development of biocatalytic routes could offer unparalleled selectivity and sustainability.

A comparative overview of potential synthetic strategies is presented in Table 1.

| Synthetic Strategy | Potential Advantages | Key Research Challenges |

| Catalytic C-H Iodination | High atom economy, reduced waste | Regio- and stereoselectivity control |

| Electrochemical Synthesis | Mild conditions, reduced reagent use | Electrode material and electrolyte optimization |

| Flow Chemistry | Scalability, safety, reproducibility | Reactor design and optimization |

| Biocatalysis | High selectivity, green conditions | Enzyme discovery and engineering |

Table 1: Comparison of Potential Future Synthetic Strategies for this compound. This table provides a summary of the potential benefits and challenges associated with emerging sustainable synthetic methods.

Exploration of Unprecedented Reactivity Modes

The juxtaposition of the iodo and heptafluoroisopropyl (B10858302) groups on the cyclohexane ring is expected to give rise to unique reactivity. The electron-withdrawing nature of the heptafluoroisopropyl group can influence the reactivity of the adjacent C-I bond, potentially enabling novel transformations. Future research could explore:

Radical Perfluoroalkylation Reactions: The C-I bond can be homolytically cleaved under photolytic or radical-initiating conditions to generate a cyclohexyl radical. The influence of the vicinal heptafluoroisopropyl group on the stability and reactivity of this radical intermediate could lead to novel carbon-carbon and carbon-heteroatom bond formations.

Transition-Metal Catalyzed Cross-Coupling Reactions: The C-I bond is a versatile handle for a wide range of cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig). Investigating the performance of this compound in these reactions could provide access to a diverse library of complex fluorinated molecules. The steric and electronic effects of the heptafluoroisopropyl group will likely play a crucial role in the efficiency and selectivity of these transformations.

Halogen Bonding Interactions: The iodine atom in this compound can act as a halogen bond donor. The strength of this interaction can be modulated by the electron-withdrawing heptafluoroisopropyl group. The exploration of its halogen bonding capabilities could lead to applications in crystal engineering and supramolecular chemistry. The unique properties of fluorinated cyclohexanes, such as the formation of "Janus" faces with distinct polar and nonpolar regions, could be further modulated by these interactions. researchgate.netnih.gov

Potential areas of reactivity exploration are summarized in Table 2.

| Reactivity Mode | Key Investigated Transformation | Potential Outcome/Application |

| Radical Chemistry | Photoredox-catalyzed radical addition | Synthesis of complex fluorinated scaffolds |

| Cross-Coupling | Palladium-catalyzed Suzuki coupling | Access to novel fluorinated biaryls |

| Halogen Bonding | Co-crystallization with Lewis bases | Development of new supramolecular materials |

Table 2: Potential Areas for the Exploration of Unprecedented Reactivity. This table outlines prospective research avenues for uncovering the novel chemical behavior of this compound.

Application in Interdisciplinary Research Domains

The unique properties imparted by the heptafluoroisopropyl group make this compound a promising building block for applications in various interdisciplinary fields. The incorporation of fluorinated motifs can significantly impact a molecule's potency, physicochemical properties, and metabolic stability. researchgate.net Future research is anticipated to leverage these attributes in the following areas:

Medicinal Chemistry: The introduction of the heptafluoroisopropylcyclohexyl motif into bioactive molecules could lead to the development of new drug candidates with improved properties such as enhanced lipophilicity and metabolic stability. researchgate.net The C-I bond provides a convenient point for further molecular elaboration.

Materials Science: The high fluorine content and the potential for specific intermolecular interactions (such as halogen bonding) make this compound an interesting candidate for the design of novel liquid crystals, polymers, and other advanced materials. The study of fluorinated cyclohexanes has already shown their potential in creating highly polar aliphatic compounds. nih.gov

Agrochemicals: The development of new pesticides and herbicides often involves the incorporation of fluorinated groups to enhance their efficacy and bioavailability. This compound could serve as a valuable synthon in the synthesis of next-generation agrochemicals.

¹⁹F Magnetic Resonance Imaging (MRI): The seven equivalent fluorine atoms in the heptafluoroisopropyl group could potentially serve as a ¹⁹F MRI contrast agent. The development of derivatives of this compound could lead to new tools for in vivo imaging and medical diagnostics.

The potential interdisciplinary applications are highlighted in Table 3.

| Research Domain | Potential Application | Key Property Leveraged |

| Medicinal Chemistry | Drug discovery | Enhanced lipophilicity and metabolic stability |

| Materials Science | Liquid crystals, polymers | High fluorine content, halogen bonding |

| Agrochemicals | Pesticide/herbicide development | Increased biological activity |

| Medical Diagnostics | ¹⁹F MRI contrast agents | Presence of seven fluorine atoms |

Table 3: Potential Interdisciplinary Applications of this compound. This table summarizes the prospective uses of the title compound in various scientific fields, highlighting the key molecular properties that make it attractive for each application.

Q & A

Q. What are the optimal synthetic routes for 1-Iodo-2-(heptafluoroisopropyl)cyclohexane, and how can purity be maximized during synthesis?

Methodological Answer:

- Route Selection: Prioritize halogen-exchange reactions (e.g., Finkelstein reaction) using cyclohexane derivatives with heptafluoroisopropyl groups. Alternative pathways include radical iodination or nucleophilic substitution, depending on precursor availability .

- Purity Optimization: Employ membrane separation technologies (e.g., nanofiltration) to remove unreacted iodides or fluorinated byproducts . Use process simulation tools (Aspen Plus, COMSOL) to model reaction kinetics and optimize temperature/pressure parameters .

- Validation: Confirm purity via GC-MS (gas chromatography-mass spectrometry) and ¹⁹F NMR to detect trace fluorinated impurities .

Q. What spectroscopic techniques are most effective for characterizing structural and electronic properties of this compound?

Methodological Answer:

- Structural Confirmation: Use X-ray crystallography to resolve stereochemical ambiguities, particularly around the cyclohexane ring and heptafluoroisopropyl group .

- Electronic Properties: Analyze ¹H/¹³C/¹⁹F NMR chemical shifts to assess electron-withdrawing effects of the fluorinated group. Complement with FT-IR to confirm C-I and C-F bond vibrations .

- Advanced Methods: Synchrotron-based XPS (X-ray photoelectron spectroscopy) can quantify surface reactivity and iodine oxidation states .

Q. What are the critical safety protocols for handling and storing this compound?

Methodological Answer:

- Handling: Use inert-atmosphere gloveboxes (N₂/Ar) to prevent iodine sublimation or hydrolysis. Wear chemically resistant gloves (e.g., Viton®) and full-face shields due to potential HF release during decomposition .

- Storage: Store in amber glass containers under dry, vacuum-sealed conditions at –20°C to minimize photolytic degradation. Avoid proximity to strong oxidizers or bases .

Advanced Research Questions

Q. How can computational modeling elucidate the compound’s reactivity in cross-coupling reactions?

Methodological Answer:

- DFT Studies: Perform density functional theory (DFT) calculations (B3LYP/6-311+G(d,p)) to map transition states and predict regioselectivity in Suzuki-Miyaura couplings. Focus on iodine’s leaving-group ability and steric effects from the fluorinated group .

- Solvent Effects: Use COSMO-RS simulations to evaluate solvent polarity’s impact on reaction rates in non-polar media (e.g., toluene) versus polar aprotic solvents (e.g., DMF) .

- Validation: Compare computational predictions with experimental kinetic data (e.g., Arrhenius plots) to refine models .

Q. How can contradictory data on thermal stability be resolved?

Methodological Answer:

- Controlled Decomposition Studies: Conduct TGA (thermogravimetric analysis) under varying atmospheres (N₂ vs. O₂) to identify decomposition pathways. Monitor HF and I₂ release via mass spectrometry .

- Isotopic Labeling: Use deuterated analogs to trace hydrogen abstraction mechanisms during thermal breakdown .

- Peer Review: Cross-validate results with independent labs using standardized protocols (e.g., ASTM E537) to address reproducibility issues .

Q. What strategies can mitigate fluorine-induced steric hindrance in catalytic applications?

Methodological Answer:

- Ligand Design: Develop bulky phosphine ligands (e.g., SPhos) to shield the fluorinated group and enhance catalyst-substrate interaction .

- Solvent Tuning: Test low-viscosity solvents (e.g., THF) to improve diffusion rates despite steric bulk .

- In Situ Monitoring: Use operando Raman spectroscopy to track catalyst deactivation in real time .

Q. How does the compound interact with indoor surfaces, and what implications does this have for experimental reproducibility?

Methodological Answer:

- Surface Adsorption Studies: Employ quartz crystal microbalance (QCM) measurements to quantify adsorption on glass, steel, or polymer surfaces under controlled humidity .

- Cleaning Protocols: Pre-treat surfaces with hexamethyldisilazane (HMDS) to passivate reactive sites and reduce variability .

- Documentation: Report surface material and pretreatment methods in metadata to enhance cross-study comparability .

Data Analysis and Experimental Design

Q. What statistical methods are recommended for analyzing batch-to-batch variability in synthesis?

Methodological Answer:

Q. How should researchers design experiments to study the compound’s environmental fate?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.